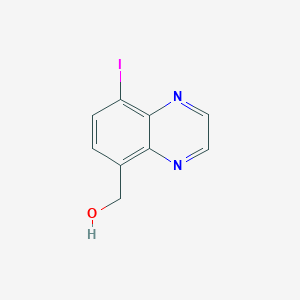

(8-Iodoquinoxalin-5-yl)methanol

Description

“(8-Iodoquinoxalin-5-yl)methanol” is a halogenated quinoxaline derivative featuring an iodine substituent at the 8-position and a hydroxymethyl (-CH2OH) group at the 5-position of the quinoxaline scaffold. Quinoxaline, a bicyclic heteroaromatic compound containing two nitrogen atoms at positions 1 and 2 of its fused benzene rings, is widely studied for its electronic properties and biological relevance. Its molecular formula is C9H7IN2O, with a molecular weight of 310.08 g/mol (calculated based on atomic masses: C=12, H=1, I=127, N=14, O=16). The iodine atom enhances polarizability and may facilitate cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization.

Properties

Molecular Formula |

C9H7IN2O |

|---|---|

Molecular Weight |

286.07 g/mol |

IUPAC Name |

(8-iodoquinoxalin-5-yl)methanol |

InChI |

InChI=1S/C9H7IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 |

InChI Key |

MRMXDQZPRWQEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CO)N=CC=N2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(8-Iodoquinoxalin-5-yl)methanol”, we compare it with structurally related compounds, focusing on halogenated quinoline and quinoxaline derivatives. Key differences arise from the heterocyclic core (quinoline vs. quinoxaline), halogen type (iodine vs. bromine), and substituent positions. Below is a detailed analysis supported by structural and theoretical data:

Table 1: Structural and Property Comparison

Key Comparisons:

Core Structure: Quinoxaline (two nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), influencing solubility and reactivity. Quinoline’s single nitrogen creates a less polarized core, which may enhance lipophilicity compared to quinoxaline.

Halogen Effects :

- Iodine (van der Waals radius: 1.98 Å) introduces steric bulk and polarizability, favoring nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions.

- Bromine (radius: 1.85 Å) is smaller and less reactive in such reactions, as seen in the slower kinetics of brominated analogs .

Substituent Positioning: Hydroxymethyl at position 5 in both compounds provides a reactive site for esterification or oxidation. However, the 8-iodo substituent in quinoxaline may sterically hinder interactions at adjacent positions compared to quinoline derivatives.

Theoretical Reactivity: Iodoquinoxaline derivatives are predicted to exhibit higher electrophilicity at the halogen-bearing carbon due to the electron-withdrawing quinoxaline core, making them superior substrates for metal-catalyzed reactions.

Research Findings:

- A study on (8-Bromoquinolin-5-yl)methanol () reported a collision cross-section (CCS) of 180 Ų, suggesting moderate steric bulk.

- Halogenated quinoxalines demonstrate enhanced binding to aromatic amino acid residues (e.g., tyrosine) in protein targets compared to quinolines, as modeled in docking studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.